

# An In-Depth Technical Guide on 3-chloro-N-(2-phenoxyphenyl)benzamide

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## Compound of Interest

Compound Name: 3-chloro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-chloro-N-(2-phenoxyphenyl)benzamide**, a benzamide derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and potential biological activities, offering valuable insights for professionals in the field.

## Physicochemical Properties

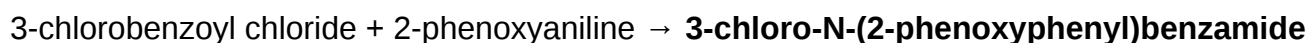
**3-chloro-N-(2-phenoxyphenyl)benzamide** is a small molecule with the molecular formula C<sub>19</sub>H<sub>14</sub>ClNO<sub>2</sub>. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>14</sub> ClNO <sub>2</sub>
Molecular Weight	323.78 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl</chem>
InChI Key	YWMSXSHLSPPMQT-UHFFFAOYSA-N

## Synthesis and Experimental Protocols

The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid or its activated form with an amine. A general, representative protocol for the synthesis of N-arylbenzamides is outlined below. This protocol is based on common laboratory procedures for amide bond formation.

Reaction Scheme:



Experimental Protocol:

Materials:

- 3-chlorobenzoyl chloride
- 2-phenoxyaniline
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (as a base)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

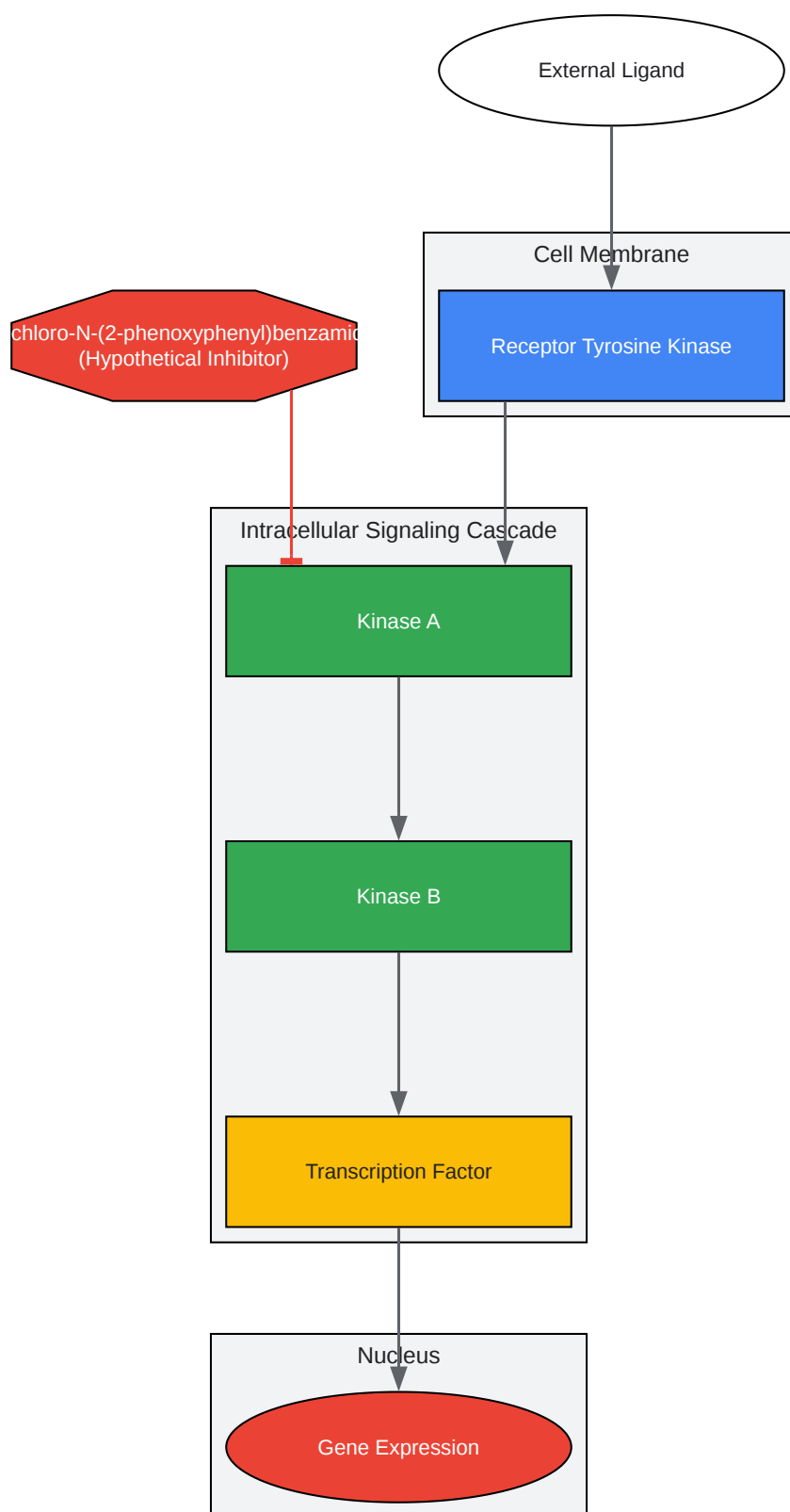
- **Addition of Base:** Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
- **Addition of Acyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
  - Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
  - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
  - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure **3-chloro-N-(2-phenoxyphenyl)benzamide**.
- **Characterization:** The purity and identity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

## Potential Biological Activity and Signaling Pathways

While specific biological activities for **3-chloro-N-(2-phenoxyphenyl)benzamide** are not extensively documented in the provided search results, the benzamide scaffold is a common feature in many biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of activities, including but not limited to, antibacterial, antifungal, and enzyme inhibitory properties.<sup>[1]</sup> For instance, some N-(phenoxyphenyl)benzamide derivatives have been investigated as inhibitors of specific kinases involved in cellular signaling pathways.<sup>[1]</sup>

The general mechanism of action for many benzamide-containing drugs involves the inhibition of enzymes or the modulation of receptor activity. This often occurs through specific binding interactions within the active site of a protein, leading to the disruption of a biological pathway.

Below is a generalized diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide-based inhibitor.

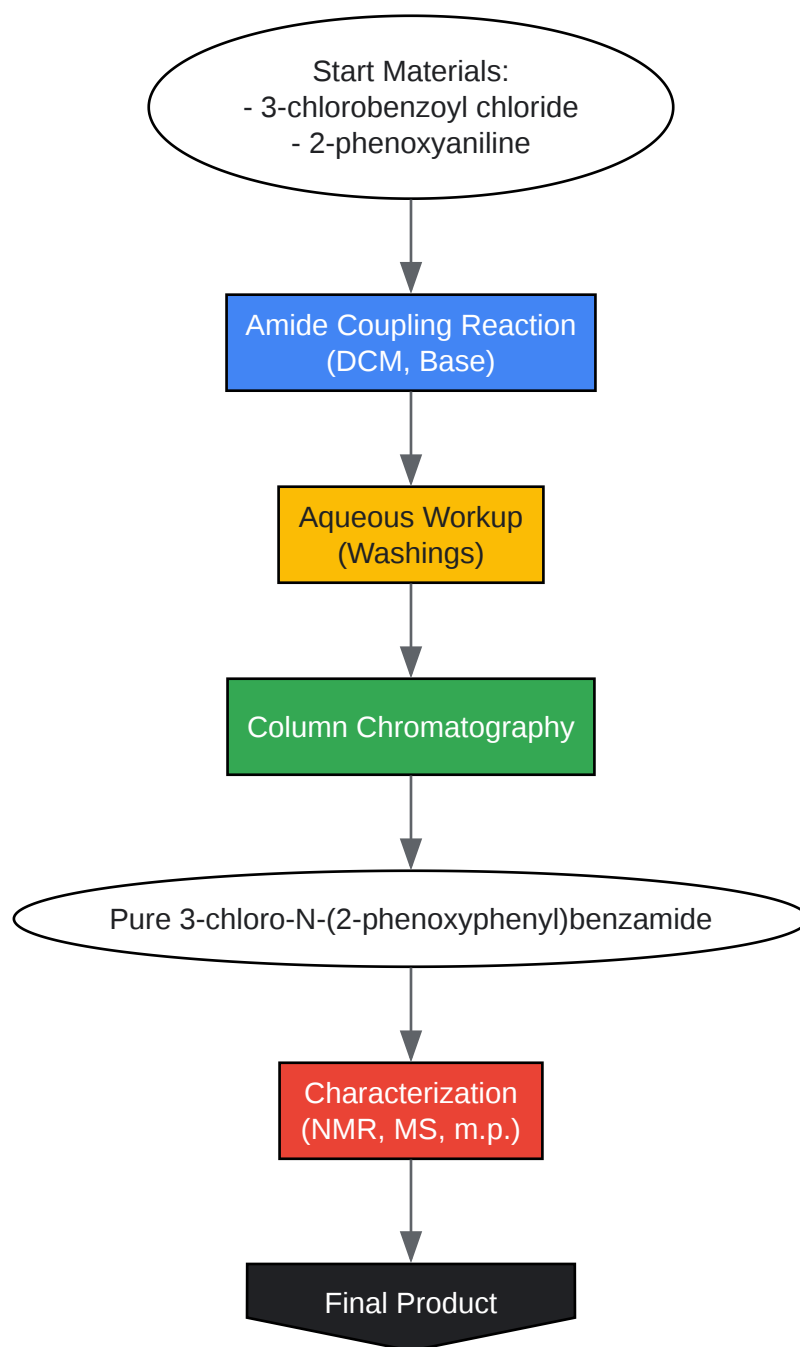


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Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

## Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **3-chloro-N-(2-phenoxyphenyl)benzamide**.



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Caption: Synthetic workflow for **3-chloro-N-(2-phenoxyphenyl)benzamide**.

This document serves as a foundational guide for researchers and professionals working with **3-chloro-N-(2-phenoxyphenyl)benzamide**. Further experimental investigation is encouraged to fully elucidate its biological activities and potential applications.

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## References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
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